N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a piperidine ring, an oxolane ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction, where an appropriate oxolane precursor reacts with the piperidine derivative.
Attachment of the Benzodioxole Moiety: The benzodioxole moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction pathways, such as the PI3K-AKT or MAPK pathways, which are crucial in cellular processes like growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide: shares similarities with other benzodioxole derivatives and piperidine-containing compounds.
4-Iodobenzoic acid: Another compound with a benzodioxole moiety, used in various organic synthesis reactions.
Palladium(II) acetate: A compound used in similar catalytic reactions, particularly in cross-coupling reactions.
Uniqueness
- The unique combination of the oxolane, piperidine, and benzodioxole rings in this compound provides distinct chemical properties and reactivity.
- Its potential applications in medicinal chemistry and materials science set it apart from other similar compounds.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-18(14-1-2-16-17(9-14)24-12-23-16)19-10-13-3-6-20(7-4-13)15-5-8-22-11-15/h1-2,9,13,15H,3-8,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOKLYMDJWHMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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